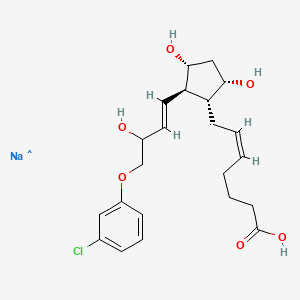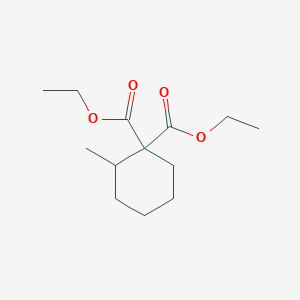
Diethyl 2-methylcyclohexane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-methylcyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C12H20O4. It is a diester derived from cyclohexane, featuring two ester functional groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-methylcyclohexane-1,1-dicarboxylate typically involves the esterification of 2-methylcyclohexane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methylcyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2-methylcyclohexane-1,1-dicarboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis: 2-methylcyclohexane-1,1-dicarboxylic acid and ethanol.
Reduction: 2-methylcyclohexane-1,1-dimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-methylcyclohexane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of various chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-methylcyclohexane-1,1-dicarboxylate in chemical reactions involves the activation of the ester groups, making them susceptible to nucleophilic attack. The molecular targets and pathways depend on the specific reaction and conditions employed. For instance, in hydrolysis, the ester bond is cleaved by water molecules, while in reduction, the ester is converted to an alcohol by the transfer of hydride ions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,1-cyclohexanedicarboxylate
- Dimethyl 1,1-cyclohexanedicarboxylate
- Diethyl 2-methylcyclopropane-1,1-dicarboxylate
Uniqueness
Diethyl 2-methylcyclohexane-1,1-dicarboxylate is unique due to the presence of a methyl group on the cyclohexane ring, which can influence its reactivity and the steric effects in chemical reactions. This structural feature distinguishes it from other similar compounds and can lead to different reaction pathways and products.
Properties
CAS No. |
5222-56-0 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
diethyl 2-methylcyclohexane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H22O4/c1-4-16-11(14)13(12(15)17-5-2)9-7-6-8-10(13)3/h10H,4-9H2,1-3H3 |
InChI Key |
MGCXPTONXMVEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


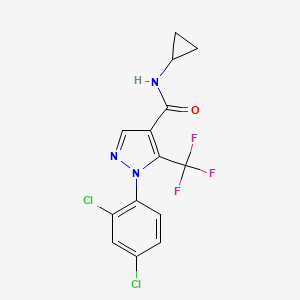
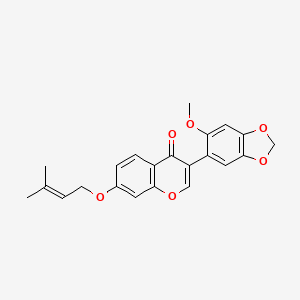
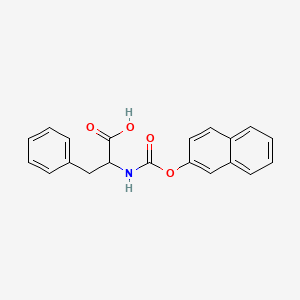
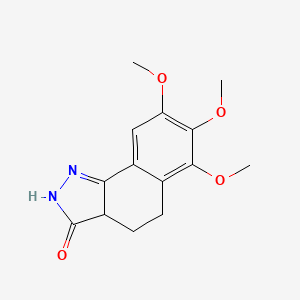
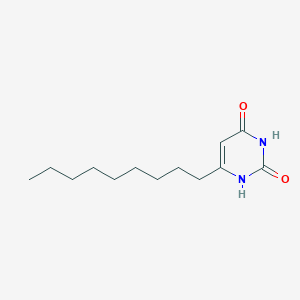



![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
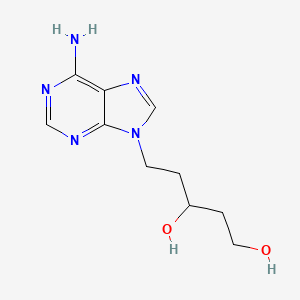
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)

![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
